molecular formula C6H12N2O2 B2717913 N-ethyl-1,2-oxazolidine-2-carboxamide CAS No. 1565489-61-3

N-ethyl-1,2-oxazolidine-2-carboxamide

Cat. No.: B2717913
CAS No.: 1565489-61-3
M. Wt: 144.174
InChI Key: ACXDLATWGZUBGD-UHFFFAOYSA-N
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Description

N-ethyl-1,2-oxazolidine-2-carboxamide is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-1,2-oxazolidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with glyoxal in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the oxazolidine ring occurring through a cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using standard techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,2-oxazolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-ethyl-1,2-oxazolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-ethyl-1,2-oxazolidine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s ability to form stable complexes with metal ions also plays a role in its activity, as it can disrupt essential enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1,2-oxazolidine-2-carboxamide is unique due to its specific combination of an ethyl group and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-ethyl-1,2-oxazolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-2-7-6(9)8-4-3-5-10-8/h2-5H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXDLATWGZUBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565489-61-3
Record name N-ethyl-1,2-oxazolidine-2-carboxamide
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